5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE
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Overview
Description
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents such as a methyl group, a methylsulfanyl group, a phenyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under specific conditions. For example, heating the precursor with sodium methoxide in butanol under reflux conditions can lead to the formation of the desired thienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine and other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Benzylamino derivatives and other substituted products.
Scientific Research Applications
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to the suppression of cell proliferation and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have similar chemical properties and applications.
Uniqueness
5-METHYL-4-(METHYLSULFANYL)-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL CYANIDE is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11N3S2 |
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Molecular Weight |
297.4g/mol |
IUPAC Name |
5-methyl-4-methylsulfanyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C15H11N3S2/c1-9-11(8-16)20-15-12(9)14(19-2)17-13(18-15)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
PVEFCXFWIJHDBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)SC)C#N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)SC)C#N |
Origin of Product |
United States |
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